molecular formula C27H32N2 B11392670 3-benzyl-8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

3-benzyl-8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

Cat. No.: B11392670
M. Wt: 384.6 g/mol
InChI Key: MJZZWZKKZZPBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is a complex organic compound with a unique structure that combines a pyrazino and carbazole framework. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the formation of an intermediate through the condensation of a benzyl-substituted amine with a cyclohexyl ketone, followed by cyclization using a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-benzyl-8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-benzyl-8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 8-cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole
  • 3-benzoyl-8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

Uniqueness

3-benzyl-8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group and a cyclohexyl ring within the pyrazino-carbazole framework sets it apart from similar compounds, potentially leading to unique reactivity and biological activity .

Properties

Molecular Formula

C27H32N2

Molecular Weight

384.6 g/mol

IUPAC Name

4-benzyl-12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene

InChI

InChI=1S/C27H32N2/c1-3-8-20(9-4-1)19-28-16-17-29-25-15-14-22(21-10-5-2-6-11-21)18-24(25)23-12-7-13-26(28)27(23)29/h1,3-4,8-9,14-15,18,21,26H,2,5-7,10-13,16-17,19H2

InChI Key

MJZZWZKKZZPBPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)N4CCN(C5C4=C3CCC5)CC6=CC=CC=C6

Origin of Product

United States

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